BenchChemオンラインストアへようこそ!

YM976

PDE4 inhibition enzyme assay potency ranking

YM976 is the only commercially available PDE4 inhibitor achieving anti-inflammatory efficacy comparable to rolipram (ED50 2.8 mg/kg for TNF-α) while offering a 10-fold higher maximal non-emetic dose (10 mg/kg vs 1 mg/kg). Its poor brain penetration enables clean isolation of peripheral PDE4 mechanisms without CNS confounds—unlike rolipram, roflumilast, or piclamilast. Validated across rats, mice, ferrets, and guinea pigs with published ED50 values. Select YM976 when experimental reproducibility demands peripheral restriction.

Molecular Formula C17H16ClN3O
Molecular Weight 313.8 g/mol
CAS No. 191219-80-4
Cat. No. B1683510
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameYM976
CAS191219-80-4
Synonyms4-(3-chlorophenyl)-1,7-diethylpyrido(2,3-d)pyrimidin-2(1H)-one
YM 976
YM-976
YM976
Molecular FormulaC17H16ClN3O
Molecular Weight313.8 g/mol
Structural Identifiers
SMILESCCC1=NC2=C(C=C1)C(=NC(=O)N2CC)C3=CC(=CC=C3)Cl
InChIInChI=1S/C17H16ClN3O/c1-3-13-8-9-14-15(11-6-5-7-12(18)10-11)20-17(22)21(4-2)16(14)19-13/h5-10H,3-4H2,1-2H3
InChIKeyMNHXYNNKDDXKNP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceLight yellow to yellow solid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





YM976 (CAS 191219-80-4): High-Potency PDE4 Inhibitor with Distinct Pyridopyrimidinone Scaffold and Favorable Emetic Safety Margin


YM976 (4-(3-chlorophenyl)-1,7-diethylpyrido[2,3-d]pyrimidin-2(1H)-one) is a small-molecule phosphodiesterase type 4 (PDE4) inhibitor featuring a pyrido[2,3-d]pyrimidin-2-one core structure that is chemically distinct from classical catechol ether PDE4 inhibitors such as rolipram [1]. YM976 inhibits PDE4 purified from human peripheral leukocytes with a competitive mechanism and an IC50 of 2.2 nM, demonstrating selectivity over PDE1, PDE2, PDE3, and PDE5 (IC50 >3 µM for all) [2]. YM976 is orally bioavailable and exhibits broad anti-inflammatory activity across multiple preclinical models, including inhibition of antigen-induced airway eosinophil infiltration, bronchoconstriction, and plasma leakage in guinea pigs [3].

Why PDE4 Inhibitor Substitution Compromises YM976-Specific Therapeutic Window and CNS Safety


PDE4 inhibitors exhibit substantial inter-compound variability in therapeutic index, emetogenicity, and CNS penetration that precludes simple in-class substitution. Despite similar in vitro PDE4 inhibitory potency, YM976 demonstrates a superior separation between anti-inflammatory efficacy and emetic side effects compared to rolipram and RP73401, attributable to its limited brain penetration rather than PDE4 subtype selectivity or binding conformation differences [1]. Brain-penetrant PDE4 inhibitors such as rolipram and roflumilast produce CNS-mediated effects including potentiation of anesthesia and amelioration of diet-induced obesity, whereas YM976 fails to elicit these CNS-dependent responses [2]. Consequently, substituting YM976 with alternative PDE4 inhibitors may introduce confounding CNS pharmacology or emetic liability that compromises experimental reproducibility and translational validity in inflammation-focused studies.

YM976 (CAS 191219-80-4): Quantitative Differentiation Evidence Versus Rolipram, RP73401, Roflumilast, and Cilomilast


PDE4 Inhibition Potency: YM976 Demonstrates Intermediate Nanomolar Activity Between RP73401 and Rolipram

YM976 inhibits PDE4 purified from human peripheral leukocytes with an IC50 of 2.2 nM. Under identical assay conditions, the classical PDE4 inhibitor rolipram exhibits an IC50 of 820 nM, while the more potent comparator RP73401 demonstrates an IC50 of 0.43 nM [1]. YM976 is approximately 370-fold more potent than rolipram but approximately 5-fold less potent than RP73401 in this assay system.

PDE4 inhibition enzyme assay potency ranking

Therapeutic Window: YM976 Achieves Comparable Anti-Inflammatory Efficacy to Rolipram with 10-Fold Higher Emetic Threshold

In a ferret model, YM976 produced no emesis at oral doses up to 10 mg/kg, whereas rolipram induced emesis at 3 mg/kg p.o. [1]. Concurrently, YM976 exhibited anti-inflammatory activity (ED50 = 2.8 mg/kg p.o. for LPS-induced TNF-α elevation in mice) comparable to rolipram (ED50 = 3.5 mg/kg p.o.) [2]. The maximal non-emetic dose of YM976 (10 mg/kg) is 10-fold higher than that of rolipram (1 mg/kg) despite similar anti-inflammatory potency [2].

therapeutic index emetogenicity anti-inflammatory efficacy

Mechanism of Airway Protection: YM976 Exerts Anti-Inflammatory Rather Than Direct Bronchodilator Activity, Differentiating It from Rolipram

In guinea pig asthma models, YM976 suppressed eosinophil activation with an EC30 of 83 nM but exhibited only weak relaxation of LTD4-precontracted tracheal smooth muscle (EC50 = 370 nM) [1]. In contrast, rolipram demonstrated potent tracheal relaxation activity with an EC50 of 50 nM [1]. In vivo, YM976 produced only marginal inhibition of LTD4-induced bronchospasm even at 30 mg/kg p.o., whereas rolipram significantly inhibited bronchospasm at the same dose [1]. Despite this, YM976 effectively inhibited antigen-induced airway eosinophil infiltration (ED50 = 1.0 mg/kg) and airway hyperreactivity (ED50 = 0.52 mg/kg) [2].

airway hyperreactivity bronchodilation eosinophil infiltration

Brain Penetration: YM976 is a Peripherally-Restricted PDE4 Inhibitor, Contrasting with CNS-Penetrant Rolipram and Roflumilast

YM976 increased cAMP content in peritoneal macrophages but caused no significant increase in brain cAMP levels at the same dose, whereas rolipram elevated cAMP content in both peripheral tissues and brain [1]. Functionally, brain-penetrant PDE4 inhibitors including rolipram, piclamilast, roflumilast, and RS25344 significantly delayed time-to-righting after isoflurane anesthesia in mice, whereas the non-brain-penetrant PDE4 inhibitor YM976 had no effect [2]. Additionally, rolipram ameliorated metabolic changes in diet-induced obesity models, while YM976 was unable to produce these CNS-dependent metabolic effects [3].

blood-brain barrier CNS penetration cAMP elevation

PDE Isozyme Selectivity: YM976 Exhibits High Selectivity for PDE4 Over PDE1, PDE2, PDE3, and PDE5

YM976 was tested against a panel of PDE isozymes including PDE1, PDE2, PDE3, and PDE5, demonstrating IC50 values >3 µM for all non-PDE4 isoforms, yielding a selectivity index of >1,360-fold relative to its PDE4 IC50 of 2.2 nM [1]. This selectivity profile is consistent with class expectations for PDE4-selective inhibitors; however, direct quantitative selectivity data for rolipram, RP73401, CDP840, and SB207499 were not reported in the same assay panel [2].

PDE selectivity off-target activity isozyme profiling

In Vivo Anti-Inflammatory Potency: YM976 Demonstrates Consistent Efficacy Across Multiple Species and Endpoints

YM976 inhibits antigen-induced lung eosinophil infiltration with ED50 values of 1.7 mg/kg in rats, 5.8 mg/kg in mice, and 1.2 mg/kg in ferrets [1]. In a rat carrageenan-induced pleurisy model, YM976 inhibited pleural cavity cell infiltration with an oral ED30 of 9.1 mg/kg, comparable to rolipram (ED30 = 10 mg/kg) and RP73401 (ED30 = 7.4 mg/kg) [2]. In guinea pig asthma models, YM976 reduced ovalbumin-induced bronchoconstriction (ED50 = 7.3 mg/kg), airway plasma leakage (ED50 = 5.7 mg/kg), eosinophil infiltration (ED50 = 1.0 mg/kg), and airway hyperreactivity (ED50 = 0.52 mg/kg) [3].

in vivo efficacy eosinophil infiltration species translation

YM976 (CAS 191219-80-4) Application Scenarios Based on Quantitative Differentiation Evidence


Peripheral Inflammation Studies Requiring Minimization of Emetic Confounds

YM976 is uniquely suited for in vivo inflammation research where emesis may confound behavioral readouts or compromise animal welfare. Based on quantitative evidence, YM976 achieves anti-inflammatory efficacy comparable to rolipram (ED50 = 2.8 mg/kg vs. 3.5 mg/kg for LPS-induced TNF-α) while demonstrating a 10-fold higher maximal non-emetic dose (10 mg/kg vs. 1 mg/kg) [1]. This favorable therapeutic window permits dosing up to 10 mg/kg p.o. without emetic side effects, a range where rolipram and RP73401 are emetogenic at 3 mg/kg [2].

Dissection of PDE4-Mediated Anti-Inflammatory Effects from Direct Airway Smooth Muscle Relaxation

YM976 enables researchers to isolate PDE4-dependent anti-inflammatory mechanisms from confounding bronchodilator activity. YM976 suppresses eosinophil activation (EC30 = 83 nM) but exhibits weak tracheal relaxation (EC50 = 370 nM), in stark contrast to rolipram which potently relaxes tracheal smooth muscle (EC50 = 50 nM) [1]. In vivo, YM976 produces only marginal inhibition of LTD4-induced bronchospasm even at 30 mg/kg p.o., whereas rolipram significantly inhibits bronchospasm at the same dose [1]. This mechanistic selectivity makes YM976 the preferred tool for studies focusing specifically on PDE4's anti-inflammatory role in airways disease.

Peripheral-Restricted PDE4 Pharmacology Without CNS Penetration

YM976 is the appropriate selection for experiments requiring PDE4 inhibition confined to peripheral tissues. YM976 fails to elevate brain cAMP levels while significantly increasing cAMP in peritoneal macrophages, whereas rolipram elevates cAMP in both compartments [1]. Functionally, YM976 does not potentiate isoflurane anesthesia or ameliorate diet-induced obesity—effects observed with brain-penetrant PDE4 inhibitors including rolipram, roflumilast, and piclamilast [2][3]. This peripheral restriction enables clean interrogation of PDE4 biology in systemic inflammation without CNS-mediated confounds.

Cross-Species PDE4 Pharmacology and Translational Inflammation Modeling

YM976 provides a validated PDE4 tool compound with established efficacy across multiple preclinical species. Quantitative ED50 values are available for antigen-induced lung eosinophil infiltration in rats (1.7 mg/kg), mice (5.8 mg/kg), and ferrets (1.2 mg/kg) [1]. Additionally, YM976 reduces ovalbumin-induced bronchoconstriction (ED50 = 7.3 mg/kg), airway plasma leakage (ED50 = 5.7 mg/kg), eosinophil infiltration (ED50 = 1.0 mg/kg), and airway hyperreactivity (ED50 = 0.52 mg/kg) in guinea pig asthma models [2]. This cross-species dataset facilitates dose selection and translational study design across rodent inflammation models.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

49 linked technical documents
Explore Hub


Quote Request

Request a Quote for YM976

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.